Nicotianamine
Overview
Description
Nicotianamine is a metal-chelating molecule ubiquitous in higher plants. It plays a crucial role in the uptake and transport of essential metals such as iron, zinc, copper, manganese, and nickel. This compound is also a precursor for the synthesis of phytosiderophores, which are vital for iron uptake in graminaceous plants .
Mechanism of Action
Target of Action
Nicotianamine (NA) is a low-molecular-weight, nitrogen-containing metal-binding ligand . It primarily targets various micronutrients such as iron, nickel, zinc, copper, and manganese . In some plants, it also serves as a precursor of phytosiderophores, which play a key role in iron uptake from the soil .
Mode of Action
This compound interacts with its targets by binding to them, thereby facilitating their detoxification and transport . It has been found to preferentially inhibit the activity of angiotensin I-converting enzyme (ACE)—a zinc-containing enzyme . This interaction results in changes such as the lowering of blood pressure through the renin-angiotensin system .
Biochemical Pathways
This compound is synthesized by the enzyme this compound synthase, which uses three molecules of S-adenosylmethionine . It plays a crucial role in the homeostasis of different micronutrients . The biosynthesis of NA can be induced in vivo by various metals . It is involved in the intracellular transport of NA and its complexes with metals, and its role in radial and long-distance metal transport .
Pharmacokinetics
It is known to be water-soluble , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of this compound’s action is the maintenance of metal homeostasis in organisms . By binding to various micronutrients, it aids in their detoxification and transport, thereby preventing metal deficiency or excess . In the case of iron, for example, it helps in the intracellular delivery of iron and plant reproductive development .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its biosynthesis can be induced by various metals present in the environment . Additionally, it has been found to be widespread in numerous bacteria thriving in very different environments, such as those living at the host–pathogen interface, but also in the soil .
Biochemical Analysis
Biochemical Properties
Nicotianamine chelates and transports micronutrient metal ions in plants . It interacts with various enzymes and proteins, playing a significant role in biochemical reactions .
Cellular Effects
This compound influences cell function by affecting iron uptake, translocation, and homeostasis . It impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that this compound has a role in the regulation of iron homeostasis, which can be seen in the changes in cellular function over time .
Metabolic Pathways
This compound is involved in the metabolic pathways related to iron uptake, translocation, and homeostasis . It interacts with various enzymes and cofactors within these pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues, playing a crucial role in iron homeostasis . It interacts with transporters and binding proteins, influencing its localization or accumulation .
Subcellular Localization
Its role in iron homeostasis suggests that it may be directed to specific compartments or organelles where iron is required .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nicotianamine is synthesized biochemically by the enzyme this compound synthase, which uses three molecules of S-adenosylmethionine to form one molecule of this compound . The reaction conditions typically involve the presence of this compound synthase and S-adenosylmethionine under physiological conditions.
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the biosynthesis pathway involving this compound synthase is well-studied. Advances in biotechnology could potentially enable large-scale production through genetic engineering of plants or microorganisms to overexpress this compound synthase .
Chemical Reactions Analysis
Types of Reactions: Nicotianamine primarily undergoes chelation reactions with various metal ions. It forms stable complexes with metals such as iron, zinc, copper, manganese, and nickel .
Common Reagents and Conditions: The chelation reactions typically occur under physiological conditions, with this compound binding to metal ions in the presence of water and other biological molecules .
Major Products: The major products of these reactions are metal-nicotianamine complexes, which play a crucial role in metal transport and homeostasis within plants .
Scientific Research Applications
Nicotianamine has a wide range of scientific research applications:
Comparison with Similar Compounds
Nicotianamine is unique due to its widespread presence in higher plants and its role in metal chelation and transport. Similar compounds include:
Phytosiderophores: These are also involved in metal chelation and transport but are specific to graminaceous plants.
Deoxymugineic Acid: A derivative of this compound, it plays a similar role in iron uptake in plants.
Staphylopine, Pseudopaline, and Yersinopine: These are this compound-like metallophores found in bacteria, involved in metal acquisition and resistance.
This compound’s ability to chelate multiple metals and its involvement in both intracellular and long-distance metal transport highlight its uniqueness among these compounds .
Properties
IUPAC Name |
(2S)-1-[(3S)-3-[[(3S)-3-amino-3-carboxypropyl]amino]-3-carboxypropyl]azetidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O6/c13-7(10(16)17)1-4-14-8(11(18)19)2-5-15-6-3-9(15)12(20)21/h7-9,14H,1-6,13H2,(H,16,17)(H,18,19)(H,20,21)/t7-,8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGPXXHMOXVMMM-CIUDSAMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)O)CCC(C(=O)O)NCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]1C(=O)O)CC[C@@H](C(=O)O)NCC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8037677 | |
Record name | Nicotianamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8037677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34441-14-0 | |
Record name | Nicotianamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34441-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicotianamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034441140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicotianamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8037677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NICOTIANAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OGX6YHQ1F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.